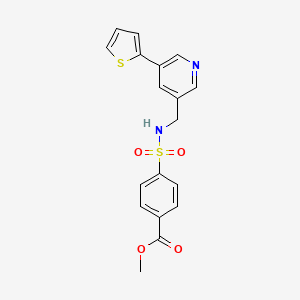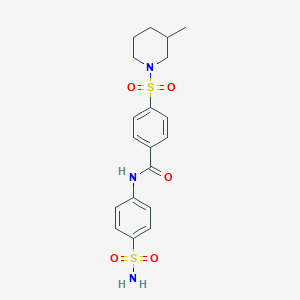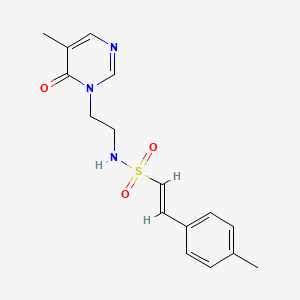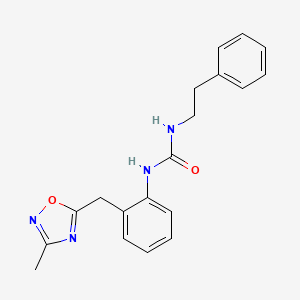
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
This compound is a part of a broader class of chemicals that serve as precursors for the synthesis of diverse heterocyclic compounds. For instance, thioureido-acetamides are known for their utility in generating various heterocycles through one-pot cascade reactions. Such processes are highly valued for their atom economy, demonstrating the compound's utility in efficiently synthesizing 2-iminothiazoles, thioparabanic acids, 5,5-diaryl-thiohydantoins, and imidazo[1,2-c]pyrimidines, among others. These reactions are significant for producing compounds with potential applications in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).
Chemical Properties and pKa Determination
The chemical properties, including acidity constants of similar acetamide derivatives, have been studied to understand their behavior in various environments. The determination of pKa values is crucial for predicting the compound's behavior in biological systems, aiding in the design of molecules with desired pharmacological properties. Such studies highlight the importance of the structural components of the compound in dictating its chemical reactivity and interaction with biological targets (Duran & Canbaz, 2013).
Complexing Properties and Coordination Chemistry
Imidazolyl acetamido derivatives demonstrate significant potential in forming complexes with metal ions, a property that can be leveraged in designing coordination compounds for catalysis, environmental remediation, or as part of supramolecular assemblies. Studies on compounds with structural similarities have shown their ability to bind with various metal ions, indicating the potential utility of the compound for similar applications (Cheriaa, Abidi, & Vicens, 2008).
Antioxidant Activity
Derivatives of pyrazole-acetamide have been synthesized and characterized, with studies extending to their coordination complexes with metals like Co(II) and Cu(II). These studies not only provide insight into the structural aspects of these complexes but also explore their antioxidant activities, suggesting potential therapeutic applications for oxidative stress-related conditions (Chkirate et al., 2019).
Antibacterial Applications
Synthesis of derivatives has also been explored for their antibacterial properties, demonstrating the compound's relevance in addressing microbial resistance. By modifying the core structure, researchers aim to enhance the antibacterial efficacy and selectivity against various bacterial strains, showcasing the compound's potential in developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-9-23-16(15-7-5-13(2)6-8-15)11-20-19(23)26-12-18(24)21-17-10-14(3)25-22-17/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPISKCMMMZETFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(thiazol-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2841426.png)
![N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841429.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]furan-2-carboxamide;hydrochloride](/img/structure/B2841430.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2841433.png)


![1-(3-methylthiophene-2-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2841439.png)



![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)



